molecular formula C8H13NO2 B012910 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid CAS No. 19822-83-4

2-Amino-3-(2-methylidenecyclopropyl)butanoic acid

Cat. No. B012910
CAS RN: 19822-83-4
M. Wt: 155.19 g/mol
InChI Key: OJGYMABOCUEUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(2-methylidenecyclopropyl)butanoic acid (ACBC) is a non-proteinogenic amino acid that has gained attention due to its potential therapeutic effects. It was first synthesized in 2003 and has since been studied for its ability to modulate the activity of the metabotropic glutamate receptor subtype 5 (mGluR5).

Scientific Research Applications

Antimicrobial and Antifungal Activity

A study by Mickevičienė et al. (2015) synthesized derivatives of butanoic acids, including those similar to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid. These compounds showed significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and notable antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Nonlinear Optical Materials

Vanasundari et al. (2018) investigated derivatives of butanoic acid, which include compounds structurally related to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid. The study indicated that these compounds are good candidates for nonlinear optical materials due to their dipole moment and hyperpolarizabilities (Vanasundari et al., 2018).

Inhibitor of Mycolic Acid Biosynthesis

Research by Hartmann et al. (1994) explored the synthesis of methyl esters of butanoic acid analogues. Their findings suggested that these compounds, closely related to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid, could inhibit mycolic acid biosynthesis, a process important in certain bacterial species (Hartmann et al., 1994).

Synthesis of Glufosinate

A study by Sakakura et al. (1991) involved the synthesis of glufosinate, a compound that contains a butanoic acid structure similar to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid. This process involved hydroformylation-amidocarbonylation, indicating potential industrial applications in the synthesis of related compounds (Sakakura et al., 1991).

GABA(B) Receptor Agonists

Research by Ong et al. (1997) on thienyl analogs of baclofen, which includes structures akin to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid, showed that these compounds can act as GABA(B) receptor agonists. This suggests potential applications in neuropharmacology and neuroscience (Ong et al., 1997).

properties

CAS RN

19822-83-4

Product Name

2-Amino-3-(2-methylidenecyclopropyl)butanoic acid

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-amino-3-(2-methylidenecyclopropyl)butanoic acid

InChI

InChI=1S/C8H13NO2/c1-4-3-6(4)5(2)7(9)8(10)11/h5-7H,1,3,9H2,2H3,(H,10,11)

InChI Key

OJGYMABOCUEUFF-UHFFFAOYSA-N

SMILES

CC(C1CC1=C)C(C(=O)O)N

Canonical SMILES

CC(C1CC1=C)C(C(=O)O)N

synonyms

α-Amino-β-methyl-2-methylenecyclopropanepropionic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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